molecular formula C11H9NO6 B122499 (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester CAS No. 224044-67-1

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester

Cat. No. B122499
M. Wt: 251.19 g/mol
InChI Key: HNATUFITVBWQHT-AATRIKPKSA-N
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Description

The compound "(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester" is a chemical entity that can be associated with various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of ester enolates and subsequent rearrangements. For instance, the ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate is reported to provide complete asymmetric transfer with high erythroselectivity, which is a valuable method for the synthesis of optically active compounds . This method could potentially be adapted for the synthesis of related compounds, such as the one , by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical reactivity and physical properties. The compound contains a nitro group and a hydroxy group attached to a phenyl ring, which are functional groups known to influence the electronic distribution within the molecule. The presence of these groups can affect the molecule's reactivity in electrochemical processes, as seen in the electrochemical reduction of o-nitrophenylthioacetic derivatives . Understanding the electronic structure of the compound can help predict its behavior in various chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving esters and nitro compounds can lead to a variety of products depending on the reaction conditions. For example, the electrochemical reduction of o-nitrophenylthioacetic derivatives, including its methyl ester, can lead to the formation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one under specific conditions . Similarly, the compound may undergo reduction reactions that could be exploited for the synthesis of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a nitro group can confer certain nitrating properties, as seen in the metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds . These properties are important for understanding the compound's stability, solubility, and potential applications in various fields, including pharmaceuticals. Additionally, the synthesis and reactions of structurally related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provide insights into the behavior of esters under different reaction conditions, which can be relevant for the compound .

Scientific Research Applications

Advanced Oxidation Processes for Acetaminophen Degradation

Research on acetaminophen degradation using advanced oxidation processes (AOPs) highlights the environmental impact of pharmaceutical compounds. The study discusses the degradation pathways, by-products, and their biotoxicity, emphasizing the importance of AOPs in mitigating pharmaceutical pollution. This research is relevant for understanding the environmental fate and treatment options for complex organic compounds similar to the specified chemical (Qutob et al., 2022).

Atmospheric Nitrophenols

A review on atmospheric nitrophenols outlines their occurrence, sources, and analytical detection methods. It details the chemical processes leading to nitrophenols in the environment, including combustion and atmospheric reactions. This information is pertinent to understanding the environmental presence and impact of nitro-functionalized organic compounds (Harrison et al., 2005).

Sorption of Phenoxy Herbicides

The sorption behavior of phenoxy herbicides to soil and minerals is reviewed, offering insights into how these compounds interact with environmental matrices. This research can aid in understanding the environmental mobility and persistence of complex organic esters and acids in soils (Werner et al., 2012).

Polyphenols and Neurotrophic Signaling

A study on the modulation of neurotrophic signaling pathways by polyphenols demonstrates the potential of natural compounds in neurodegenerative disease management. This research underscores the biochemical potential of phenolic compounds for therapeutic applications (Moosavi et al., 2015).

Occurrence and Fate of Parabens in Aquatic Environments

Research on parabens in aquatic environments reviews their occurrence, biodegradability, and effects on water quality. This study is relevant for understanding the environmental behavior of esterified phenolic compounds, similar in functional groups to the chemical (Haman et al., 2015).

Human Urinary Carcinogen Metabolites from Tobacco

A review on human urinary carcinogen metabolites from tobacco use highlights the biomarkers for investigating the link between chemical exposure and cancer risk. This research could provide a methodology framework for studying the metabolic fate and toxicological impact of complex organic compounds (Hecht, 2002).

properties

IUPAC Name

methyl (E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-10(15)6-5-8(13)7-3-2-4-9(14)11(7)12(16)17/h2-6,14H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNATUFITVBWQHT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445125
Record name FT-0669896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester

CAS RN

224044-67-1
Record name Methyl (2E)-4-(3-hydroxy-2-nitrophenyl)-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224044-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0669896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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